molecular formula C21H22N4O4 B2576489 3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 946235-57-0

3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2576489
CAS No.: 946235-57-0
M. Wt: 394.431
InChI Key: QTJFGUPIFYTZET-UHFFFAOYSA-N
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Description

3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyridazinyl group and a piperazine moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions.

    Introduction of the piperazine moiety: The chromen-2-one intermediate can be reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the pyridazinyl group: The final step involves the reaction of the piperazine derivative with 6-propoxypyridazine under suitable conditions, such as heating in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.

    Reduction: The pyridazinyl group can be reduced to form dihydropyridazine derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving chromen-2-one derivatives.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and neurological disorders.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one likely involves interaction with specific molecular targets such as enzymes or receptors. The chromen-2-one core may interact with DNA or proteins, while the pyridazinyl and piperazine groups may enhance binding affinity and specificity. Detailed studies are needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Similar in structure to chromen-2-one, known for anticoagulant and antimicrobial properties.

    Pyridazine derivatives: Known for their anti-inflammatory and anticancer activities.

    Piperazine derivatives: Commonly used in pharmaceuticals for their psychoactive and antihistamine properties.

Uniqueness

3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is unique due to the combination of the chromen-2-one core with pyridazinyl and piperazine groups, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

3-[4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-2-13-28-19-8-7-18(22-23-19)24-9-11-25(12-10-24)20(26)16-14-15-5-3-4-6-17(15)29-21(16)27/h3-8,14H,2,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJFGUPIFYTZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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